molecular formula C22H23N3O3 B2472481 Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912897-29-1

Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No. B2472481
CAS RN: 912897-29-1
M. Wt: 377.444
InChI Key: DYFGJCSXNBIJTJ-UHFFFAOYSA-N
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Description

Benzimidazoles are a well-known group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show biological activities and are used for spectral and catalytic properties . Ethyl acetate is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles and ethyl acetate are often synthesized through condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole and ethyl acetate components. For example, ethyl acetate is a colorless liquid with a characteristic sweet smell .

Scientific Research Applications

  • Synthesis and Derivatives : A study by Mickevičienė, Voskienė, and Mickevičius (2014) explored the synthesis of mono- and disubstituted benzimidazoles, which include ethyl-[2-(1-(substituted phenyl)-5-oxopyrrolidinyl-3-yl)-1H-benzimidazolyl]ethanoates. This research contributes to understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Mickevičienė et al., 2014).

  • Antinociceptive Activity : In a study conducted by Nacak, Doğruer, and Şahin (1999), derivatives of benzimidazolyl acetic acid, a structurally similar compound, were synthesized and tested for their antinociceptive activity. This indicates potential therapeutic applications of these compounds in pain management (Nacak et al., 1999).

  • Structural Analysis and Synthesis : Janda (2001) described the synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates and their corresponding acetic acids, demonstrating the versatility of similar compounds in synthesizing diverse chemical structures with potential applications in various fields (Janda, 2001).

  • Chemical Reactions and Applications : Mohamed (2021) presented the synthesis of various carboxylate derivatives through interactions with different chemical reagents. This research highlights the chemical reactivity and potential for creating diverse derivatives for specific applications (Mohamed, 2021).

  • Antimicrobial Activity : A study by Salahuddin et al. (2017) on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which are structurally related, revealed significant antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

  • Crystallography and Structure Analysis : The study of the crystal structure of azilsartan methyl ester ethyl acetate by Li et al. (2015) provides insights into the detailed structural analysis of similar compounds, which is crucial for understanding their properties and potential applications (Li et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzimidazoles are known to exhibit a variety of biological activities, such as glycogen synthase kinase-3 inhibitors, xanthine oxidase inhibitors, and adenosine receptor antagonists .

properties

IUPAC Name

ethyl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-10-5-4-9-18(19)23-22(25)16-12-20(26)24(13-16)17-8-6-7-15(2)11-17/h4-11,16H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFGJCSXNBIJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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